Tetrabromobisphenol A diglycidyl ether

Vue d'ensemble

Description

Tetrabromobisphenol A diglycidyl ether is a brominated flame retardant widely used in various industrial applications. It is a derivative of tetrabromobisphenol A, which is known for its effectiveness in reducing the flammability of materials. This compound is particularly valued for its stability and high thermal decomposition temperature, making it suitable for use in high-performance materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tetrabromobisphenol A diglycidyl ether is synthesized through the reaction of tetrabromobisphenol A with epichlorohydrin. The reaction typically occurs in the presence of a base, such as sodium hydroxide, which facilitates the formation of the diglycidyl ether. The reaction conditions often involve elevated temperatures and controlled pH levels to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where tetrabromobisphenol A and epichlorohydrin are combined under controlled conditions. The process includes steps such as mixing, heating, and purification to remove any unreacted starting materials and by-products. The final product is then subjected to quality control measures to ensure it meets industry standards.

Analyse Des Réactions Chimiques

Types of Reactions

Tetrabromobisphenol A diglycidyl ether undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of epoxides or other oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new compounds with different properties.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reactions typically occur under acidic or basic conditions.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reactions often occur under mild conditions to prevent degradation of the compound.

Substitution: Common reagents include halogens and nucleophiles. The reactions typically occur under controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various brominated and non-brominated derivatives, which can be used in different applications depending on their properties.

Applications De Recherche Scientifique

Chemical Applications

Synthesis of Advanced Materials

- TBBPA-DGE serves as a precursor in the synthesis of various advanced materials such as polymers and resins. Its unique chemical structure allows it to impart flame-retardant properties to these materials, which are essential in industries like electronics and construction .

Polymer Chemistry

- In polymer chemistry, TBBPA-DGE is employed to create epoxy resins that exhibit enhanced thermal stability and mechanical properties. These resins are particularly valuable in applications requiring high durability and resistance to heat .

Biological Applications

Endocrine Disruption Studies

- TBBPA-DGE is studied for its potential effects as an endocrine disruptor. Research indicates that it may interfere with estrogen and androgen receptors, affecting hormonal signaling pathways in various organisms . This characteristic has prompted investigations into its impact on neurodevelopment and behavior in aquatic species like zebrafish.

Toxicological Research

- The compound's toxicological properties have been extensively analyzed, revealing that it can disrupt cellular processes and lead to neurobehavioral alterations. Studies have shown varying effects based on dosage in animal models, highlighting the need for further research into its safety profile .

Medical Applications

Drug Delivery Systems

- TBBPA-DGE is being investigated for its potential use in drug delivery systems due to its stability and biocompatibility. Its ability to form stable complexes with therapeutic agents may enhance the efficacy of drug formulations .

Medical Devices

- The compound is also explored as a component in medical devices where flame retardancy is crucial. Its properties ensure that devices can withstand high temperatures without compromising safety.

Industrial Applications

Flame Retardant Materials

- TBBPA-DGE is widely used in producing flame-retardant materials for textiles, electronics (such as printed circuit boards), and construction materials. Its effectiveness in reducing flammability makes it a staple in industries where fire safety is paramount .

Coatings and Adhesives

- The compound finds applications in coatings and adhesives that require enhanced fire resistance. Its incorporation into these products helps meet stringent safety regulations while maintaining performance characteristics .

Comparative Analysis of TBBPA-DGE with Similar Compounds

| Compound | Flame Retardant Properties | Applications | Unique Features |

|---|---|---|---|

| Tetrabromobisphenol A (TBBPA) | Moderate | Electronics, textiles | Parent compound of TBBPA-DGE |

| Bisphenol A (BPA) | Low | Plastics, resins | Non-brominated analog |

| Hexabromocyclododecane (HBCD) | High | Insulation materials | Different chemical structure |

| TBBPA-DGE | High | Advanced polymers, medical devices | High thermal stability and unique diglycidyl ether structure |

Case Studies

- Neurodevelopmental Impact Study

- Industrial Application Assessment

Mécanisme D'action

The mechanism of action of tetrabromobisphenol A diglycidyl ether involves its interaction with various molecular targets and pathways. It is known to bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The compound’s brominated structure also allows it to interfere with the activity of certain receptors, such as thyroid hormone receptors, leading to potential endocrine-disrupting effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetrabromobisphenol A: The parent compound, which is also a brominated flame retardant with similar properties.

Bisphenol A: A non-brominated analog that is widely used in the production of plastics and resins.

Hexabromocyclododecane: Another brominated flame retardant with different chemical properties and applications.

Uniqueness

Tetrabromobisphenol A diglycidyl ether is unique due to its high thermal stability and effectiveness as a flame retardant. Its diglycidyl ether structure also allows it to be used in the synthesis of advanced materials with specific properties, making it a versatile compound in various industrial applications.

Activité Biologique

Tetrabromobisphenol A diglycidyl ether (TBBPA-DGE) is a brominated flame retardant derived from tetrabromobisphenol A (TBBPA), widely used in various industrial applications, particularly in polymer formulations. Given its extensive use, understanding the biological activity and potential health risks associated with TBBPA-DGE is crucial. This article synthesizes findings from diverse research studies, focusing on its biological activity, mechanisms of toxicity, and environmental implications.

Chemical Structure and Properties

TBBPA-DGE is characterized by its chemical formula and contains multiple bromine atoms, which contribute to its flame-retardant properties. The compound exhibits high viscosity and hydrophobicity, making it suitable for various applications in electronics and construction materials .

Endocrine Disruption

Research indicates that TBBPA-DGE can disrupt endocrine functions, particularly through interactions with thyroid hormone (TH) transport proteins and receptors. Studies have shown that TBBPA and its derivatives can bind to transthyretin (TTR) and thyroid hormone receptors (TRs), leading to altered TH homeostasis and potential developmental effects. For instance, TBBPA mono-ether structural analogs demonstrated significant binding affinities to TTR, suggesting their role in disrupting TH transport mechanisms .

Hepatotoxicity

A study assessing the hepatotoxic effects of TBBPA and its derivative TBBPA-bis(2,3-dibromopropyl ether) (TBBPA-BDBPE) revealed that exposure at environmentally relevant doses led to significant liver dysfunction. The findings indicated alterations in lipid metabolism, increased triacylglycerol levels, and changes in immune cell populations within the liver . These results highlight the potential risks associated with chronic exposure to TBBPA-DGE.

Adipogenic Effects

TBBPA has also been implicated as an obesogen, promoting adipogenesis in multipotent stromal stem cells. Research demonstrated that TBBPA-induced differentiation of preadipocytes was mediated through peroxisome proliferator-activated receptor gamma (PPARγ) pathways. This effect suggests that exposure to TBBPA could contribute to obesity-related health issues by influencing fat cell development .

Toxicological Assessments

- Liver Toxicity Study : In a controlled experiment involving adult male mice, TBBPA exposure resulted in increased hepatic macrophage counts and lipid accumulation, indicating potential liver toxicity at low concentrations. The study emphasized the need for further investigation into the long-term health impacts of such exposures .

- Endocrine Disruption Analysis : Another study focused on the binding affinities of various TBBPA derivatives to TH transport proteins. Results showed that certain analogs had significantly higher binding potencies compared to TBBPA itself, raising concerns about their environmental persistence and biological impact .

Data Table: Biological Activity Summary

Environmental Impact

The persistence of TBBPA-DGE in the environment raises concerns regarding its accumulation in ecological systems. Studies indicate that degradation products of TBBPA can be more toxic than the parent compound, emphasizing the importance of understanding the full lifecycle of these chemicals from production to disposal . Furthermore, leachates from industrial processes containing TBBPA-DGE have shown genotoxic effects on human lymphocytes, underscoring potential public health risks associated with contaminated environments .

Propriétés

IUPAC Name |

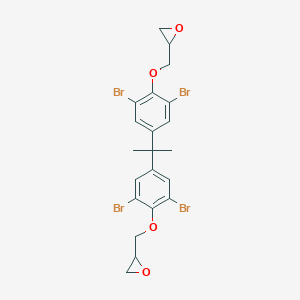

2-[[2,6-dibromo-4-[2-[3,5-dibromo-4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Br4O4/c1-21(2,11-3-15(22)19(16(23)4-11)28-9-13-7-26-13)12-5-17(24)20(18(25)6-12)29-10-14-8-27-14/h3-6,13-14H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRAAAWYHORFHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C(=C1)Br)OCC2CO2)Br)C3=CC(=C(C(=C3)Br)OCC4CO4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Br4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052700 | |

| Record name | 2,2'-[(1-Methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bis[oxirane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid; Pellets or Large Crystals | |

| Record name | Oxirane, 2,2'-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

33294-14-3, 3072-84-2, 68541-19-5 | |

| Record name | ESB 400T | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33294-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabromobisphenol A diglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3072-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabromobisphenol A diglycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003072842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-((1-Methylethylidene)bis((3,5-dibromo-4,1-phenylene)oxymethylene))bisoxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068541195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2,2'-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-[(1-Methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bis[oxirane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bisoxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.